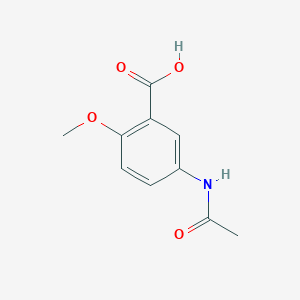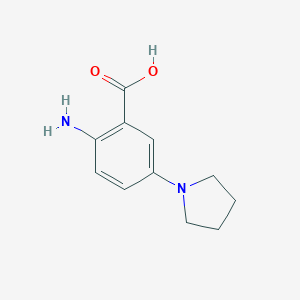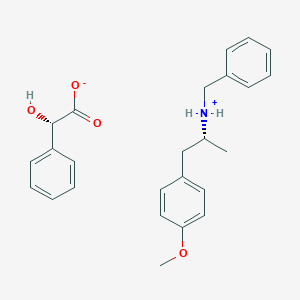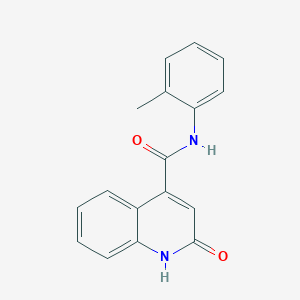
Ethyl 2-amino-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3,5-dimethylbenzoate, also known as lidocaine, is a local anesthetic and antiarrhythmic drug that is widely used in medical practice. Lidocaine is a member of the amide class of local anesthetics and is used for pain relief in various medical procedures, including dental work, minor surgeries, and childbirth. In addition to its anesthetic properties, lidocaine has been shown to have anti-inflammatory and anti-tumor effects, making it an interesting target for further research.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals. By blocking these channels, Ethyl 2-amino-3,5-dimethylbenzoate can effectively numb the area where it is applied, providing pain relief. Lidocaine also has antiarrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.
Efectos Bioquímicos Y Fisiológicos
Lidocaine has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects. Lidocaine has also been shown to modulate the immune response, which may be beneficial in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Ethyl 2-amino-3,5-dimethylbenzoate has some limitations as a laboratory reagent. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of future research that could be pursued with Ethyl 2-amino-3,5-dimethylbenzoate. One area of interest is the development of new formulations of Ethyl 2-amino-3,5-dimethylbenzoate that are more soluble in water, which would make it easier to work with in aqueous solutions. Another area of interest is the development of new applications for Ethyl 2-amino-3,5-dimethylbenzoate, such as its use in the treatment of inflammatory diseases or cancer. Finally, further research is needed to better understand the long-term effects of Ethyl 2-amino-3,5-dimethylbenzoate and its potential for toxicity.
Métodos De Síntesis
Lidocaine can be synthesized by reacting 2,6-dimethylaniline with ethyl chloroformate to produce ethyl 2,6-dimethylphenylcarbamate. This intermediate is then reacted with methylamine to produce the final product, ethyl 2-amino-3,5-dimethylbenzoate. The synthesis of Ethyl 2-amino-3,5-dimethylbenzoate is a well-established process that has been used for many years.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its pharmacological properties and has been shown to have a variety of medical applications. It is commonly used as a local anesthetic for dental work, minor surgeries, and childbirth. Lidocaine has also been used as an antiarrhythmic agent for the treatment of cardiac arrhythmias. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects.
Propiedades
Número CAS |
179115-20-9 |
|---|---|
Nombre del producto |
Ethyl 2-amino-3,5-dimethylbenzoate |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
Clave InChI |
DCXHYRRHPROPCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
Sinónimos |
Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)


![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)